molecular formula C10H19NOS B12947314 3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol

3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol

Cat. No.: B12947314
M. Wt: 201.33 g/mol
InChI Key: YDUFXSLHFLBXSX-UHFFFAOYSA-N
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Description

3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol is a chemical compound with a unique structure that combines a cyclobutyl group, a thietan-3-ylamino group, and a propan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol typically involves multi-step organic reactions. One common approach is to start with a cyclobutyl derivative and introduce the thietan-3-ylamino group through nucleophilic substitution reactions. The final step often involves the addition of the propan-1-ol group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of new derivatives with different functional groups.

Scientific Research Applications

3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-propan-1-ol: A similar compound with a cyclobutyl group and a propan-1-ol moiety.

    1-(Thietan-3-ylamino)propan-2-ol: Another compound with a thietan-3-ylamino group and a propan-2-ol moiety.

Uniqueness

3-Cyclobutyl-2-(thietan-3-ylamino)propan-1-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

3-cyclobutyl-2-(thietan-3-ylamino)propan-1-ol

InChI

InChI=1S/C10H19NOS/c12-5-9(4-8-2-1-3-8)11-10-6-13-7-10/h8-12H,1-7H2

InChI Key

YDUFXSLHFLBXSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC(CO)NC2CSC2

Origin of Product

United States

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